1,1-Dipropoxyethane
Overview
Description
1,1-Dipropoxyethane, also known as acetaldehyde di-n-propyl acetal, is an organic compound with the molecular formula C8H18O2. It belongs to the class of acetals, which are characterized by the presence of two alkoxy groups attached to the same carbon atom. This compound is a colorless liquid with a pleasant odor and is used in various industrial and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dipropoxyethane is typically synthesized through the acetalization reaction of acetaldehyde with n-propyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of n-propyl alcohol to form the acetal .
The general reaction can be represented as follows:
CH3CHO+2C3H7OH→CH3CH(OC3H7)2+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where acetaldehyde and n-propyl alcohol are fed into a reactor containing an acid catalyst. The reaction mixture is then distilled to separate the desired acetal from by-products and unreacted starting materials. The use of azeotropic distillation can help in the efficient removal of water formed during the reaction, driving the equilibrium towards the formation of the acetal .
Chemical Reactions Analysis
Types of Reactions
1,1-Dipropoxyethane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of an acid or base, this compound can be hydrolyzed back to acetaldehyde and n-propyl alcohol.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: It can undergo nucleophilic substitution reactions where one or both of the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like halides, thiols, or amines under appropriate conditions.
Major Products Formed
Hydrolysis: Acetaldehyde and n-propyl alcohol.
Oxidation: Propionic acid or propionaldehyde.
Substitution: Various substituted acetals depending on the nucleophile used.
Scientific Research Applications
1,1-Dipropoxyethane has several applications in scientific research and industry:
Solvent: It is used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds.
Flavoring Agent: It is employed as a flavoring agent in the food industry, imparting a fruity aroma to various products.
Protecting Group: In organic synthesis, it serves as a protecting group for aldehydes, preventing unwanted reactions during multi-step syntheses.
Intermediate: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,1-dipropoxyethane in its various applications depends on its chemical properties. As a protecting group, it forms stable acetals with aldehydes, preventing them from reacting under basic or neutral conditions. In flavoring applications, its volatility and pleasant odor make it effective in imparting aroma to food products .
Comparison with Similar Compounds
Similar Compounds
1,1-Diethoxyethane: Similar to 1,1-dipropoxyethane but with ethoxy groups instead of propoxy groups. It is also used as a solvent and flavoring agent.
1,1-Dimethoxyethane: Contains methoxy groups and is used as a solvent and in the synthesis of other chemicals.
1,2-Dipropoxyethane: Differs in the position of the propoxy groups, which are attached to adjacent carbon atoms.
Uniqueness
This compound is unique due to its specific combination of propoxy groups, which imparts distinct physical and chemical properties compared to its analogs. Its higher molecular weight and longer alkyl chains result in different solubility and volatility characteristics, making it suitable for specific applications where other acetals might not be as effective .
Properties
IUPAC Name |
1-(1-propoxyethoxy)propane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-4-6-9-8(3)10-7-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISTZQJSHHTDCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C)OCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059325 | |
Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-82-8 | |
Record name | 1,1′-[Ethylidenebis(oxy)]bis[propane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dipropoxyethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1'-[ethylidenebis(oxy)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-dipropoxyethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1-DIPROPOXYETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/277L28816Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the deuteration of 1,1-dipropoxyethane affect its reactivity in oxidation reactions?
A1: Research indicates that replacing the hydrogen atoms on the acetal carbon of this compound with deuterium significantly impacts its reactivity in oxidation reactions involving ozone and oxygen []. Specifically, the deuterated analog, this compound-1,2,2,2-D4, exhibits lower rate constants for both ozonolysis and oxidation compared to the non-deuterated this compound []. This observed kinetic isotope effect suggests that the C-H bond adjacent to the two oxygen atoms in the acetal structure plays a crucial role in the rate-determining step of these oxidation reactions [].
Q2: What is the significance of the kinetic isotope effect observed in the oxidation of this compound and its deuterated analog?
A2: The increase in the kinetic isotope effect from 2 to 4 when comparing formaldehyde derivatives to acetaldehyde and benzaldehyde derivatives provides valuable insights into the reaction mechanism []. This trend suggests that the transition state of the reaction between acetals like this compound and ozone involves a greater degree of charge separation in the case of acetaldehyde and benzaldehyde derivatives compared to formaldehyde derivatives []. This information can be crucial in understanding the reactivity patterns of acetals and designing new synthetic strategies involving these compounds.
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